1-(4-ethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-ethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C24H29N3O and its molecular weight is 375.516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-ethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a compound of interest in pharmacological research due to its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- A pyrrolidine ring
- A benzodiazole moiety
- An ethyl substituent on the phenyl group
This structural configuration is crucial for its biological activity.
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems. The benzodiazole component suggests a potential affinity for the benzodiazepine receptors, which are known to modulate anxiety and sedation.
Biological Activity Overview
The biological activity can be categorized into several key areas:
1. Anxiolytic Effects
Studies have demonstrated that related benzodiazepine derivatives exhibit anxiolytic properties. The compound may enhance GABAergic transmission, leading to reduced anxiety levels.
2. Anticonvulsant Activity
Benzodiazepines are widely recognized for their anticonvulsant effects. The compound's structure suggests it may similarly inhibit seizure activity through modulation of GABA receptors.
3. Sedative Properties
The sedative effects are likely due to its action on central nervous system receptors, promoting relaxation and sleep induction.
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anxiolytic | Enhances GABAergic transmission | |
Anticonvulsant | Modulates GABA receptors | |
Sedative | Increases CNS inhibition |
Case Study: Anxiolytic Activity
A study conducted on a series of benzodiazepine derivatives showed that modifications at the benzodiazole position significantly influenced anxiolytic efficacy. The compound demonstrated a strong binding affinity to the GABA receptor, corroborating its potential as an anxiolytic agent .
Case Study: Anticonvulsant Properties
In vivo studies involving similar pyrrolidine derivatives indicated a marked reduction in seizure frequency in animal models. The mechanism was attributed to enhanced inhibitory neurotransmission .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity has been extensively studied. Modifications to the ethyl and methyl groups have been found to influence receptor affinity and selectivity, which are critical for optimizing therapeutic effects while minimizing side effects .
Properties
IUPAC Name |
1-(4-ethylphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O/c1-4-18-9-11-20(12-10-18)27-16-19(15-23(27)28)24-25-21-7-5-6-8-22(21)26(24)14-13-17(2)3/h5-12,17,19H,4,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLUXICMHBDNMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.